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molecular formula C21H25ClN2 B136462 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride CAS No. 141556-45-8

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride

Cat. No. B136462
M. Wt: 340.9 g/mol
InChI Key: OTOSIXGMLYKKOW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
0.006 mmol
Type
catalyst
Reaction Step One
Quantity
500 μL
Type
solvent
Reaction Step Three
Quantity
0.1 mmol
Type
reagent
Reaction Step Four
Quantity
2 mg
Type
catalyst
Reaction Step Four
Quantity
0.1 mmol
Type
reactant
Reaction Step Five
Quantity
0.05 mmol
Type
limiting reactant
Reaction Step Six

Identifiers

NAME
Styrene Mizoroki-Heck

Inputs

Step One
Name
Quantity
0.006 mmol
Type
catalyst
Smiles
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C.[Cl-]
Details
Addition Order
1
Step Two
Name
Quantity
0.0025 mmol
Type
Smiles
O=C(/C=C/C1=CC=CC=C1)/C=C/C2=CC=CC=C2.O=C(/C=C/C3=CC=CC=C3)/C=C/C4=CC=CC=C4.O=C(/C=C/C5=CC=CC=C5)/C=C/C6=CC=CC=C6.[Pd].[Pd]
Details
Addition Order
2
Step Three
Name
Quantity
500 μL
Type
solvent
Smiles
CN(C)C=O
Details
Addition Order
3
Step Four
Name
Quantity
0.1 mmol
Type
reagent
Smiles
CCN(CC)CC
Name
Quantity
2 mg
Type
catalyst
Smiles
CC(C)(C)[O-].[K+]
Details
Addition Order
4
Step Five
Name
Quantity
0.1 mmol
Type
reactant
Smiles
C=Cc1ccccc1
Details
Addition Order
5
Step Six
Name
Quantity
0.05 mmol
Type
limiting reactant
Smiles
c1ccc(cc1)I
Details
Addition Order
6

Setup

Vessel
Control Type
WELL_PLATE
Setpoint
1.2 mL
Material
GLASS
Attachments
MAT
Type
GLOVE_BOX
Details
nitrogen atmosphere

Conditions

Temperature
Control Type
DRY_ALUMINUM_PLATE
Setpoint
85 °C
Stirring
Type
STIR_BAR
Rate
MEDIUM
RPM
0
Other
Reflux
Conditions are dynamic

Notes

Sensitive to moisture
1
Sensitive to oxygen
1

Workups

ADDITION
Type
ADDITION
Phase kept
Filtrate
Automated
1

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
internal standard
Smiles
COc1cc(OC)cc(OC)c1
Measurements
Type Value Analysis
AREA 4.979108e+07 GC-FID
Name
Type
product
Smiles
C(=C/c1ccccc1)\c1ccccc1
Measurements
Type Value Analysis
AREA 1.987998e+08 GC-FID
Name
Type
product
Smiles
C=C(c1ccccc1)c1ccccc1
Measurements
Type Value Analysis
AREA 1.477624e+07 GC-FID
Name
Type
product
Smiles
Measurements
Type Value Analysis
AREA 0 GC-FID
Name
Type
product
Smiles
Measurements
Type Value Analysis
AREA 0 GC-FID
Name
Type
product
Smiles
Measurements
Type Value Analysis
AREA 0 GC-FID
Measurements
Type Value Analysis
AREA 0 GC-FID
Analyses
GC
Type
GC
Details
Ran a special GC-FID method for this plate with a slower temperature ramp. As a result, retention times vary to the other plates.

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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